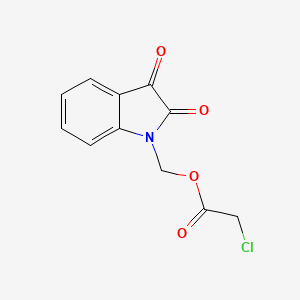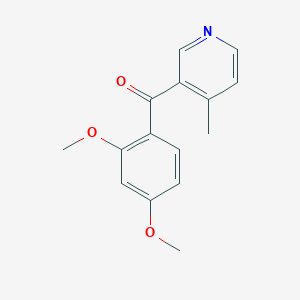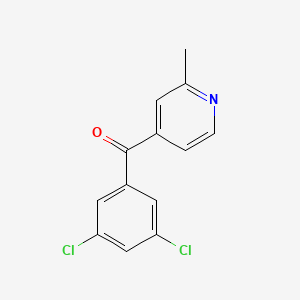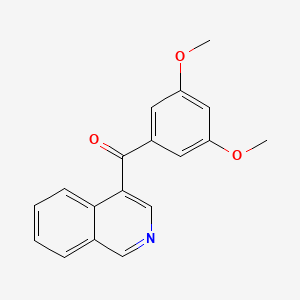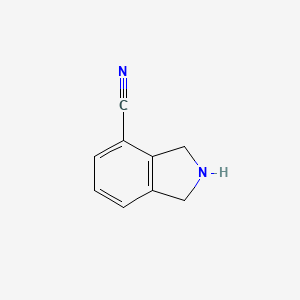
4-Cyanoisoindolin
Übersicht
Beschreibung
Synthesis Analysis
A method for the synthesis of isoindoline derivatives was developed based on a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines (anilines, benzylamines, cycloalkylamines) .Molecular Structure Analysis
Isoindoline is a heterocyclic organic compound with the molecular formula C8H9N . The parent compound has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring .Chemical Reactions Analysis
The synthesis of isoindoline derivatives was developed based on a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines .Physical and Chemical Properties Analysis
Isoindoline-4-carbonitrile is a colorless crystalline substance that is soluble in organic solvents such as methanol, ethanol, and chloroform.Wissenschaftliche Forschungsanwendungen
Pharmazeutische Forschung: Dipeptidylpeptidase-IV-Inhibitoren
Isoindolin-Derivate wurden als potente Inhibitoren des Enzyms Dipeptidylpeptidase-IV (DPP-IV) identifiziert, das ein Ziel für die Behandlung von Typ-2-Diabetes ist. Studien haben gezeigt, dass bestimmte Isoindolinverbindungen eine hohe Selektivität und Potenz als DPP-IV-Inhibitoren aufweisen, was zu einer signifikanten antihyperglykämischen Aktivität führt .
Biologische Aktivität: Antivirale und Anti-HIV-Eigenschaften
Forschungsergebnisse zeigen, dass Indol-Derivate, die eine strukturelle Ähnlichkeit mit Isoindolinverbindungen aufweisen, verschiedene biologische Aktivitäten besitzen, darunter antivirale und Anti-HIV-Effekte. Dies deutet auf potenzielle Anwendungen von 4-Cyanoisoindolin bei der Entwicklung neuer Therapeutika für Virusinfektionen hin .
Chemische Synthese: Entwicklung heterocyclischer Verbindungen
This compound dient als Schlüsselzwischenprodukt bei der Synthese verschiedener heterocyclischer Verbindungen. Seine Reaktivität ermöglicht die Konstruktion komplexer Molekülstrukturen, die in der pharmazeutischen Synthese und organischen Chemie wertvoll sind .
Materialwissenschaft: Polymeradditive und photochrome Materialien
Die strukturellen Eigenschaften von this compound machen es für den Einsatz in der Materialwissenschaft geeignet, insbesondere bei der Entwicklung von Polymeradditiven und photochromen Materialien. Seine Einarbeitung in Polymere kann die Haltbarkeit und Funktionalität verbessern .
Umweltanwendungen: Herbizide und Farbstoffe
Isoindolin-Derivate werden für ihre Verwendung in Umweltanwendungen wie Herbiziden und Farbstoffen untersucht. Ihre chemische Stabilität und Reaktivität ermöglichen es ihnen, in diesen Rollen effektiv zu sein, was möglicherweise nachhaltigere Optionen bietet .
Medizinische Forschung: Entwicklung therapeutischer Wirkstoffe
This compound wird auf sein Potenzial in der medizinischen Forschung untersucht, insbesondere bei der Entwicklung neuer Therapeutika. Seine Fähigkeit, mit verschiedenen biologischen Zielstrukturen zu interagieren, macht es zu einem Kandidaten für Arzneimittelforschungsinitiativen .
Safety and Hazards
Wirkmechanismus
Target of Action
Isoindoline-4-carbonitrile is a derivative of the indole class of compounds . Indole derivatives have been found to bind with high affinity to multiple receptors , making them useful in the development of new therapeutic derivatives. Isoindoline-4-carbonitrile, in particular, has been identified as a potent inhibitor of Dipeptidyl Peptidase IV (DPP-IV) , a protein that plays a significant role in glucose metabolism and is a target for the treatment of type 2 diabetes .
Mode of Action
The interaction of Isoindoline-4-carbonitrile with its primary target, DPP-IV, results in the inhibition of this enzyme . This inhibition can lead to an increase in the levels of incretin hormones, which stimulate insulin secretion in response to meals and suppress glucagon release . This results in improved control of blood glucose levels .
Biochemical Pathways
The primary biochemical pathway affected by Isoindoline-4-carbonitrile is the incretin pathway . By inhibiting DPP-IV, Isoindoline-4-carbonitrile prevents the breakdown of incretin hormones, leading to increased insulin secretion and decreased glucagon release . This helps to regulate blood glucose levels, making Isoindoline-4-carbonitrile a potential therapeutic agent for the treatment of type 2 diabetes .
Pharmacokinetics
The pharmacokinetic properties of Isoindoline-4-carbonitrile, such as its absorption, distribution, metabolism, and excretion (ADME), are crucial for its bioavailability and therapeutic effectiveness . Isoindoline-4-carbonitrile has been found to be orally bioavailable , indicating that it can be effectively absorbed from the gastrointestinal tract. In vivo studies in rats have shown that Isoindoline-4-carbonitrile is converted into a strongly active metabolite, resulting in good in vivo efficacy for antihyperglycemic activity .
Result of Action
The molecular and cellular effects of Isoindoline-4-carbonitrile’s action primarily involve the regulation of blood glucose levels . By inhibiting DPP-IV and thereby increasing the levels of incretin hormones, Isoindoline-4-carbonitrile promotes insulin secretion and suppresses glucagon release . This can help to maintain blood glucose levels within a normal range, potentially benefiting individuals with type 2 diabetes .
Action Environment
The action, efficacy, and stability of Isoindoline-4-carbonitrile can be influenced by various environmental factors. While specific studies on Isoindoline-4-carbonitrile are limited, it is known that factors such as pH, temperature, and the presence of other substances can affect the activity and stability of similar compounds
Biochemische Analyse
Biochemical Properties
Isoindoline-4-carbonitrile plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with several enzymes, including dipeptidyl peptidase IV (DPP-IV), which is involved in glucose metabolism and regulation . The interaction between Isoindoline-4-carbonitrile and DPP-IV results in the inhibition of the enzyme’s activity, thereby influencing glucose homeostasis. Additionally, Isoindoline-4-carbonitrile has shown potential interactions with other biomolecules such as proteins and nucleic acids, which may contribute to its diverse biological activities .
Cellular Effects
Isoindoline-4-carbonitrile exerts various effects on different cell types and cellular processes. It has been reported to influence cell signaling pathways, particularly those involved in inflammation and cancer . For instance, Isoindoline-4-carbonitrile has demonstrated anti-inflammatory properties by modulating the activity of key signaling molecules such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). Furthermore, this compound has been shown to affect gene expression and cellular metabolism, leading to alterations in cell proliferation, apoptosis, and differentiation .
Molecular Mechanism
The molecular mechanism of action of Isoindoline-4-carbonitrile involves its binding interactions with specific biomolecules. For example, its interaction with DPP-IV results in the inhibition of the enzyme’s catalytic activity, which is crucial for its role in glucose metabolism . Additionally, Isoindoline-4-carbonitrile has been found to modulate the activity of other enzymes and proteins through direct binding or allosteric regulation. These interactions can lead to changes in gene expression, enzyme activity, and cellular signaling pathways, ultimately influencing various biological processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Isoindoline-4-carbonitrile have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Isoindoline-4-carbonitrile remains stable under specific conditions, but its degradation products may exhibit different biological activities . Long-term exposure to Isoindoline-4-carbonitrile in in vitro and in vivo studies has revealed sustained effects on cellular processes, including prolonged enzyme inhibition and altered gene expression .
Dosage Effects in Animal Models
The effects of Isoindoline-4-carbonitrile vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as improved glucose regulation and anti-inflammatory activity . At higher doses, Isoindoline-4-carbonitrile may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential risks.
Metabolic Pathways
Isoindoline-4-carbonitrile is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound has been shown to influence metabolic flux and metabolite levels, particularly in pathways related to glucose metabolism and inflammation . Isoindoline-4-carbonitrile’s interaction with DPP-IV and other enzymes plays a crucial role in its metabolic effects, contributing to its potential therapeutic applications .
Transport and Distribution
Within cells and tissues, Isoindoline-4-carbonitrile is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its biological activity . Studies have shown that Isoindoline-4-carbonitrile can be efficiently transported across cell membranes, allowing it to reach its target sites and exert its effects .
Subcellular Localization
The subcellular localization of Isoindoline-4-carbonitrile is an important factor in its activity and function. The compound has been found to localize in specific cellular compartments, such as the cytoplasm and nucleus . This localization is influenced by targeting signals and post-translational modifications that direct Isoindoline-4-carbonitrile to its sites of action. The subcellular distribution of Isoindoline-4-carbonitrile plays a crucial role in its ability to modulate cellular processes and exert its biological effects .
Eigenschaften
IUPAC Name |
2,3-dihydro-1H-isoindole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c10-4-7-2-1-3-8-5-11-6-9(7)8/h1-3,11H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKANZNPZUIQXGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)C(=CC=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[1-(2,5-Difluorophenyl)cyclopropyl]amine hydrochloride](/img/structure/B1453148.png)
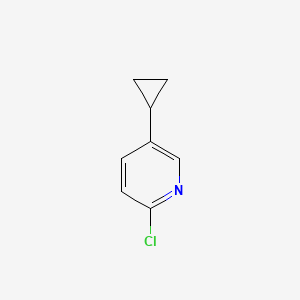
![2-chloro-N-{[2-(phenoxymethyl)phenyl]methyl}acetamide](/img/structure/B1453150.png)
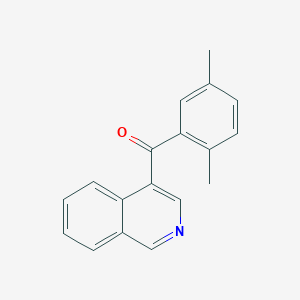
![2-chloro-N-{[3-(2,2,2-trifluoroethoxy)phenyl]methyl}acetamide](/img/structure/B1453152.png)
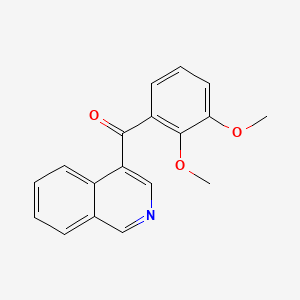

![1-(Prop-1-en-2-yl)-3-(2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1453158.png)
